molecular formula C13H15NO3 B8540431 methyl 4-(2-propoxy)-1H-indole-2-carboxylate

methyl 4-(2-propoxy)-1H-indole-2-carboxylate

Cat. No. B8540431
M. Wt: 233.26 g/mol
InChI Key: QTPCGUPBKUPVPZ-UHFFFAOYSA-N
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Patent
US08183366B2

Procedure details

DEAD (0.227 ml, 1.47 mmol) is slowly added to a solution of 4-Hydroxy-1H-indole-2-carboxylic acid methyl ester 75 (200 mg, 1.05 mmol), triphenylphosphine (384 mg, 1.47 mmol) and isopropanol (0.108 ml, 1.43 mmol) in 2 ml of THF. Stirring is continued for 20 minutes and the solvent is then evaporated. The crude mixture is purified by chromatography on silicagel using cyclohexane/EtOAc (9/1).
Name
DEAD
Quantity
0.227 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
384 mg
Type
reactant
Reaction Step One
Quantity
0.108 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CCOC(/N=N/C(OCC)=O)=O.[CH3:13][O:14][C:15]([C:17]1[NH:18][C:19]2[C:24]([CH:25]=1)=[C:23]([OH:26])[CH:22]=[CH:21][CH:20]=2)=[O:16].[C:27]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:32]=CC=C[CH:28]=1.C(O)(C)C>C1COCC1>[CH3:13][O:14][C:15]([C:17]1[NH:18][C:19]2[C:24]([CH:25]=1)=[C:23]([O:26][CH:27]([CH3:32])[CH3:28])[CH:22]=[CH:21][CH:20]=2)=[O:16]

Inputs

Step One
Name
DEAD
Quantity
0.227 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
200 mg
Type
reactant
Smiles
COC(=O)C=1NC2=CC=CC(=C2C1)O
Name
Quantity
384 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.108 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is then evaporated
CUSTOM
Type
CUSTOM
Details
The crude mixture is purified by chromatography on silicagel

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
COC(=O)C=1NC2=CC=CC(=C2C1)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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